molecular formula C12H16ClN3 B13717246 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride CAS No. 1171703-92-6

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride

Cat. No.: B13717246
CAS No.: 1171703-92-6
M. Wt: 237.73 g/mol
InChI Key: PUHAMCMTAZIDTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: It is employed in the study of enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride can be compared with other quinoline derivatives, such as:

    2-Hydrazinoquinoline: Lacks the ethyl and methyl substitutions, making it less hydrophobic.

    6-Ethyl-3-methylquinoline: Lacks the hydrazino group, reducing its reactivity.

    2-Methylquinoline: Lacks both the hydrazino and ethyl groups, making it structurally simpler. The unique combination of hydrazino, ethyl, and methyl groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific research applications.

Biological Activity

2-Hydrazino-6-ethyl-3-methylquinoline hydrochloride (CAS 1171703-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3HClC_{12}H_{15}N_{3}\cdot HCl. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes, altering their activity. This interaction may disrupt metabolic processes and lead to cell death in cancer cells.
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of mitochondrial functions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibition zones up to 25 mm
Escherichia coliMinimum inhibitory concentration (MIC) of 1 × 10^-5 mg/mL
Klebsiella pneumoniaeMIC values comparable to standard drugs

Anticancer Activity

The compound has shown promising results in various cancer cell lines:

Cell Line IC50 Value (mM) Reference
HeLa30.98
HCT11622.7
MCF-74.12

These values indicate that the compound has a potent effect against several cancer types, particularly breast cancer.

Case Studies

  • Antimalarial Efficacy : A study demonstrated that derivatives of quinoline compounds, including those similar to this compound, exhibited low nanomolar activity against Plasmodium falciparum. The structure–activity relationship (SAR) highlighted that modifications at the C6 position significantly enhanced antiplasmodial activity .
  • Synergistic Effects : Research has shown that combining this compound with other pharmacophores can enhance its biological activity, suggesting potential for developing combination therapies in treating infections and cancers .

Properties

CAS No.

1171703-92-6

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(6-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-3-9-4-5-11-10(7-9)6-8(2)12(14-11)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

PUHAMCMTAZIDTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C(=C2)C)NN.Cl

Origin of Product

United States

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